molecular formula C24H30N2O5S2 B2593412 ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-62-9

ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Número de catálogo: B2593412
Número CAS: 397290-62-9
Peso molecular: 490.63
Clave InChI: UQHKUUILNLGFHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is primarily expressed in pancreatic beta-cells and is a prominent target for type 2 diabetes research . The activation of GPR40 by this compound enhances glucose-dependent insulin secretion, a mechanism that offers a potential therapeutic advantage by minimizing the risk of hypoglycemia, a common side effect of other insulin secretagogues. Its primary research value lies in its utility as a pharmacological tool for investigating the physiology of insulin secretion and for validating GPR40 as a target for new anti-diabetic agents. Researchers employ this molecule in in vitro and in vivo models to study beta-cell function, glucose homeostasis, and to elucidate the complex intracellular signaling pathways downstream of GPR40 activation, including the roles of Gq proteins, phospholipase C, and inositol trisphosphate.

Propiedades

IUPAC Name

ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S2/c1-2-31-24(28)21-19-9-5-3-6-10-20(19)32-23(21)25-22(27)17-11-13-18(14-12-17)33(29,30)26-15-7-4-8-16-26/h11-14H,2-10,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHKUUILNLGFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties and mechanisms of action.

Structural Characteristics

The compound features a unique structure characterized by:

  • Core Structure : A tetrahydro-cyclohepta[b]thiophene ring.
  • Functional Groups : Includes a piperidinylsulfonyl group and a benzamido moiety.

These structural elements may significantly influence its pharmacological properties.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity . A notable study published in "Bioorganic & Medicinal Chemistry Letters" assessed its in vitro activity against various bacterial strains, revealing moderate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity Data

Bacterial StrainActivity LevelReference
Staphylococcus aureusModerateBioorganic & Medicinal Chemistry Letters
Streptococcus pneumoniaeModerateBioorganic & Medicinal Chemistry Letters

Further research is necessary to fully elucidate the mechanisms underlying these antimicrobial effects and to explore the compound's potential applications in treating infections.

While specific mechanisms of action for this compound remain poorly defined, it is suggested that the presence of the piperidinylsulfonyl group may enhance solubility and bioactivity, potentially allowing for better interaction with biological targets. The compound is hypothesized to inhibit certain biological pathways related to phosphate transport, indicating possible therapeutic applications in conditions like hyperphosphatemia .

Case Studies and Research Findings

A study focusing on similar compounds within the same chemical family has highlighted the importance of structural modifications in enhancing biological activity. For instance, variations in substituents on the nitrogen atom or modifications to the thiophene core can lead to significant differences in pharmacodynamics and efficacy .

Comparative Analysis

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)Tetrahydro-cyclohepta[b]thiopheneAntimicrobialPiperidinylsulfonyl group
Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)Thieno[2,3-c]pyridine corePhosphate transporter inhibitionDifferent substituent on nitrogen atom

This comparative analysis shows that while there are similarities among compounds, unique functional groups can lead to distinct biological activities.

Future Directions

Further investigation into the biological activity of ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is warranted. Future research should focus on:

  • In Vivo Studies : To confirm antimicrobial efficacy and safety profiles.
  • Mechanistic Studies : To elucidate specific pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced therapeutic effects.

Comparación Con Compuestos Similares

Key Observations :

  • Substituent Effects: The piperidinylsulfonyl group in the target compound differs from phenylpiperazine (VIe) and benzylpiperidine (VIf) in electronic and steric properties.
  • Yield and Synthesis: Compound 47 achieves 100% yield due to optimized purification (cyclohexane treatment), whereas VIe and VIf require longer reflux times (8–12 hours) in acetonitrile or ethanol, suggesting solvent-dependent reaction efficiency .
  • Melting Points : VIe and VIf exhibit similar melting points (~155–160°C), indicating comparable crystallinity despite differing substituents .

Spectral and Analytical Data

  • IR Spectroscopy : VIe and VIf show NH/amide stretches at ~3332–3394 cm⁻¹, consistent with secondary amide bonds. The target compound’s piperidinylsulfonyl group would likely exhibit S=O stretches near 1150–1350 cm⁻¹ .
  • NMR Spectroscopy : Compound 47’s ¹H NMR reveals distinct aromatic proton shifts (δ 6.90–8.25 ppm) due to the methoxybenzamido group, whereas VIe’s phenylpiperazine moiety causes upfield shifts (δ 6.80–7.27 ppm) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.